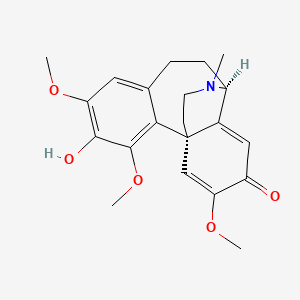

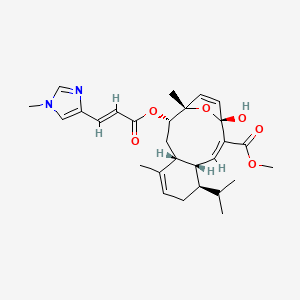

Cephalomannine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

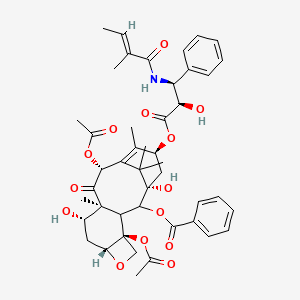

The synthesis of Cephalomannine is highly complex due to its intricate molecular structure. The total synthesis involves multiple steps, including the formation of the taxane core and the attachment of various functional groups. One notable method involves the use of inter- and intramolecular radical coupling reactions to construct the core structure, followed by chemo-, regio-, and stereoselective reactions to decorate the functional groups .

Industrial Production Methods

Industrial production of this compound primarily relies on semi-synthetic methods. These methods start with the extraction of precursors such as baccatin III from the needles of the yew tree, followed by chemical modifications to produce this compound. Advances in metabolic engineering have also enabled the production of this compound using microbial hosts, such as engineered strains of Escherichia coli and yeast .

Analyse Des Réactions Chimiques

Types of Reactions

Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and acylation. The biosynthetic pathway of this compound involves an estimated 20 enzymatic steps, with key reactions including hydroxylation and acylation .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents like cytochrome P450 enzymes and acyltransferases for acylation reactions. These reactions typically occur under mild conditions to preserve the integrity of the complex molecule .

Major Products Formed

The major products formed from these reactions include various taxane derivatives, which can be further modified to enhance their pharmacological properties. For example, the acylation of the taxane core increases the yield and diversity of this compound analogs .

Applications De Recherche Scientifique

Mécanisme D'action

Cephalomannine exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis of cancer cells . Additionally, this compound can induce Toll-like receptor 4 (TLR4)-dependent signaling pathways, contributing to its anti-cancer effects .

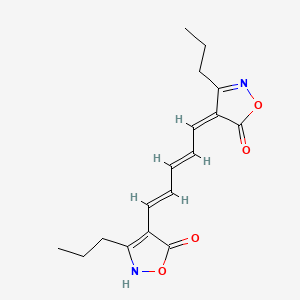

Comparaison Avec Des Composés Similaires

Similar Compounds

Docetaxel: Another taxane derivative with similar anti-cancer properties but differing in its side chain structure.

Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.

Epothilones: A class of microtubule-stabilizing agents with a different core structure but similar mechanism of action.

Uniqueness

Cephalomannine is unique due to its complex structure and the specific way it stabilizes microtubules. Its ability to induce apoptosis through multiple pathways, including TLR4 signaling, sets it apart from other microtubule-stabilizing agents .

Propriétés

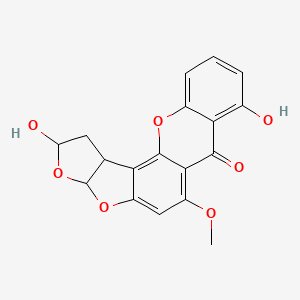

Formule moléculaire |

C45H53NO14 |

|---|---|

Poids moléculaire |

831.9 g/mol |

Nom IUPAC |

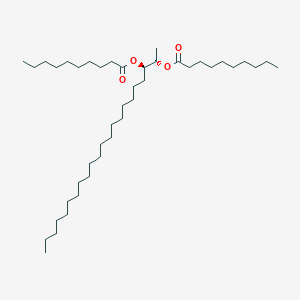

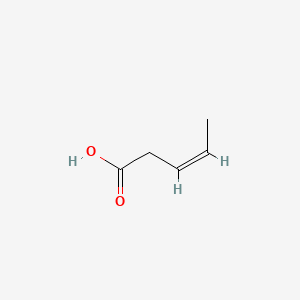

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |

Clé InChI |

DBXFAPJCZABTDR-UJLUYDJNSA-N |

SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

SMILES isomérique |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

SMILES canonique |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

cephalomannine taxol B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)